

physicochemical properties of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Nitro-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B1404127

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-Nitro-1H-pyrazolo[4,3-b]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as potent kinase inhibitors and antibacterial agents.^{[1][2][3][4]} The fusion of a pyrazole and a pyridine ring creates a bicyclic heterocyclic system that is a versatile platform for interrogating biological systems. Within this class, **6-Nitro-1H-pyrazolo[4,3-b]pyridine** represents a key intermediate and a subject of interest for understanding structure-activity relationships (SAR). The introduction of a strong electron-withdrawing nitro group at the 6-position is anticipated to significantly modulate the molecule's electronic and, consequently, its physicochemical properties.

This guide serves as a comprehensive technical overview of the core physicochemical properties of **6-Nitro-1H-pyrazolo[4,3-b]pyridine**. As direct experimental data for this specific molecule is not extensively published, this document provides a synthesis of data from closely related analogs, computational predictions, and, most critically, detailed, field-proven experimental protocols for the definitive determination of these properties. The narrative is designed to equip researchers with both the theoretical understanding and the practical methodologies required for a thorough characterization of this and similar drug-like molecules.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological environments. For **6-Nitro-1H-pyrazolo[4,3-b]pyridine**, these properties provide the initial framework for its evaluation as a potential drug candidate.

Chemical Structure and Tautomerism

Like other N-unsubstituted pyrazolopyridines, this compound can exist in two potential tautomeric forms: the 1H- and the 2H-pyrazolo[4,3-b]pyridine. For the related pyrazolo[3,4-b]pyridine scaffold, computational studies have shown the 1H-tautomer to be significantly more stable.^[5] It is therefore reasonable to assume that **6-Nitro-1H-pyrazolo[4,3-b]pyridine** predominantly exists as the 1H tautomer as depicted below.

- Molecular Formula: C₆H₄N₄O₂
- Molecular Weight: 164.12 g/mol
- IUPAC Name: **6-nitro-1H-pyrazolo[4,3-b]pyridine**

Predicted Physicochemical Properties

Quantitative structure-property relationship (QSPR) models and computational tools are invaluable in early drug discovery for predicting the properties of novel chemical entities.^[6] The table below summarizes key predicted properties for **6-Nitro-1H-pyrazolo[4,3-b]pyridine**, derived from computational models and data from similar structures like 6-Bromo-1H-pyrazolo[4,3-b]pyridine and the parent 1H-pyrazolo[4,3-b]pyridine.^{[7][8]}

Property	Predicted Value	Significance in Drug Discovery
XLogP	~1.5 - 2.0	Indicates lipophilicity and potential for membrane permeability. [8]
Topological Polar Surface Area (TPSA)	~83 Å ²	Influences membrane transport and solubility. Values are in a favorable range. [8]
Hydrogen Bond Donors	1	Impacts solubility and receptor binding interactions. [8]
Hydrogen Bond Acceptors	4	Affects solubility and potential for off-target binding.
Rotatable Bonds	0	A low count suggests conformational rigidity, which can be favorable for binding affinity.

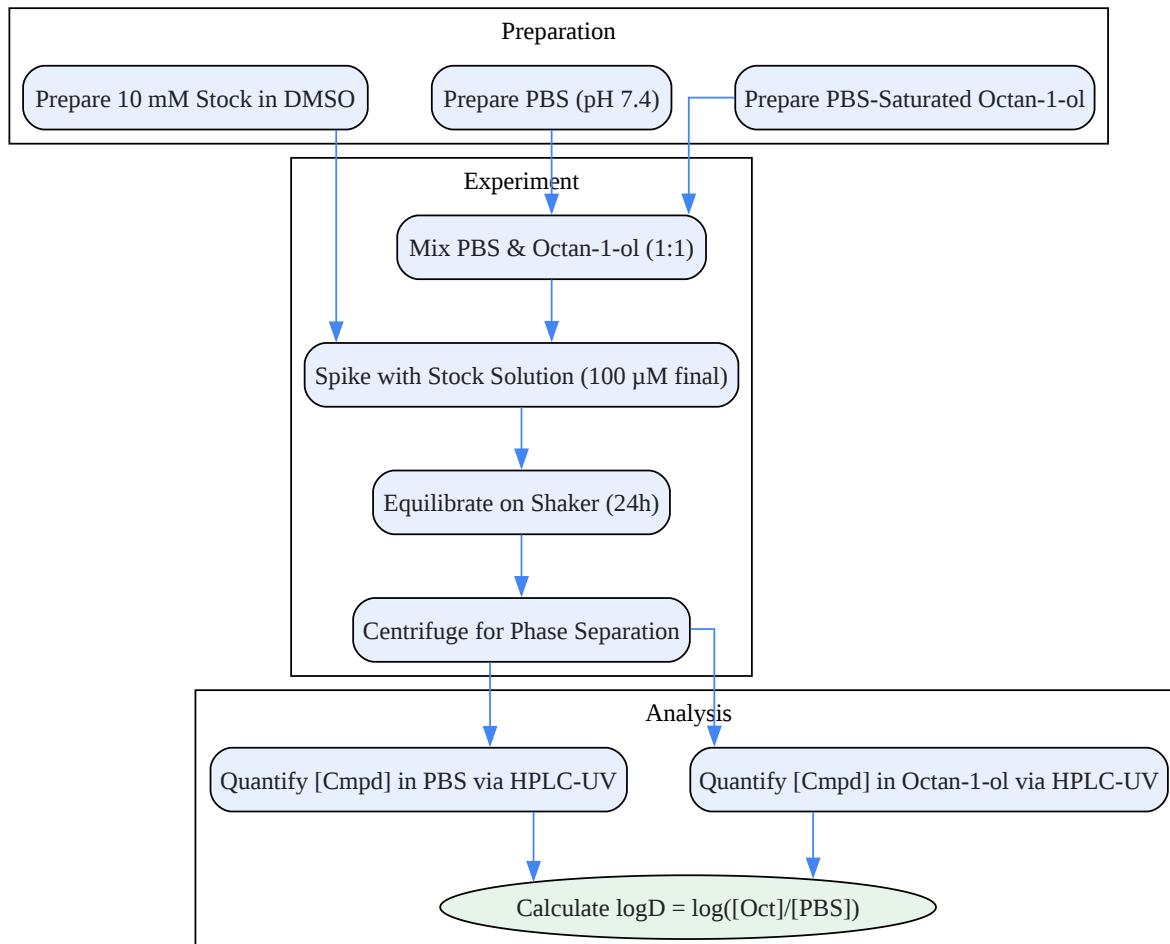
These predicted values suggest that **6-Nitro-1H-pyrazolo[4,3-b]pyridine** is compliant with general guidelines for oral bioavailability, such as Lipinski's Rule of Five.[\[9\]](#) However, experimental validation is essential.

Lipophilicity: The Balance Between Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[\[10\]](#) It measures the equilibrium distribution of a compound between an aqueous phase (e.g., phosphate-buffered saline) and an immiscible organic phase (typically octan-1-ol).

Theoretical Considerations

The predicted XLogP of ~1.7 suggests a balanced lipophilicity. The pyrazole and pyridine rings contribute to its aromatic character and lipophilicity, while the nitrogen atoms and the nitro group introduce polarity. For ionizable compounds, the logD, which is pH-dependent, is more physiologically relevant. Given the presence of basic nitrogens, the logD is expected to decrease as the pH of the aqueous phase drops and the molecule becomes protonated.


Experimental Protocol: Shake-Flask Method for logD_{7.4} Determination

The "shake-flask" method remains the gold standard for measuring partition coefficients due to its direct and thermodynamic nature.[\[10\]](#) This protocol is designed to be a self-validating system.

Methodology

- Preparation of Solutions:
 - Prepare a stock solution of **6-Nitro-1H-pyrazolo[4,3-b]pyridine** in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
 - Prepare the aqueous phase: Phosphate-Buffered Saline (PBS), pH 7.4.
 - Prepare the organic phase: octan-1-ol, pre-saturated with PBS. To do this, mix equal volumes of octan-1-ol and PBS, shake vigorously for 1 hour, and allow the layers to separate overnight. Use the top octan-1-ol layer.
- Partitioning Experiment:
 - In a set of triplicate glass vials, add 1 mL of the PBS-saturated octan-1-ol.
 - Add 1 mL of PBS.
 - Spike with 10 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. The low percentage of DMSO (1%) minimizes its effect on partitioning.
 - Seal the vials tightly.
- Equilibration:

- Agitate the vials on a flatbed shaker at room temperature for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
- Phase Separation:
 - Centrifuge the vials at 2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.
- Quantification:
 - Carefully remove an aliquot from both the top (octan-1-ol) and bottom (PBS) layers.
 - Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve in each solvent must be run to ensure accurate quantification.
- Calculation:
 - The distribution coefficient ($D_{7.4}$) is calculated as: $D_{7.4} = [\text{Concentration in octan-1-ol}] / [\text{Concentration in PBS}]$
 - The final value is expressed as its base-10 logarithm: $\log D_{7.4} = \log_{10}(D_{7.4})$

[Click to download full resolution via product page](#)

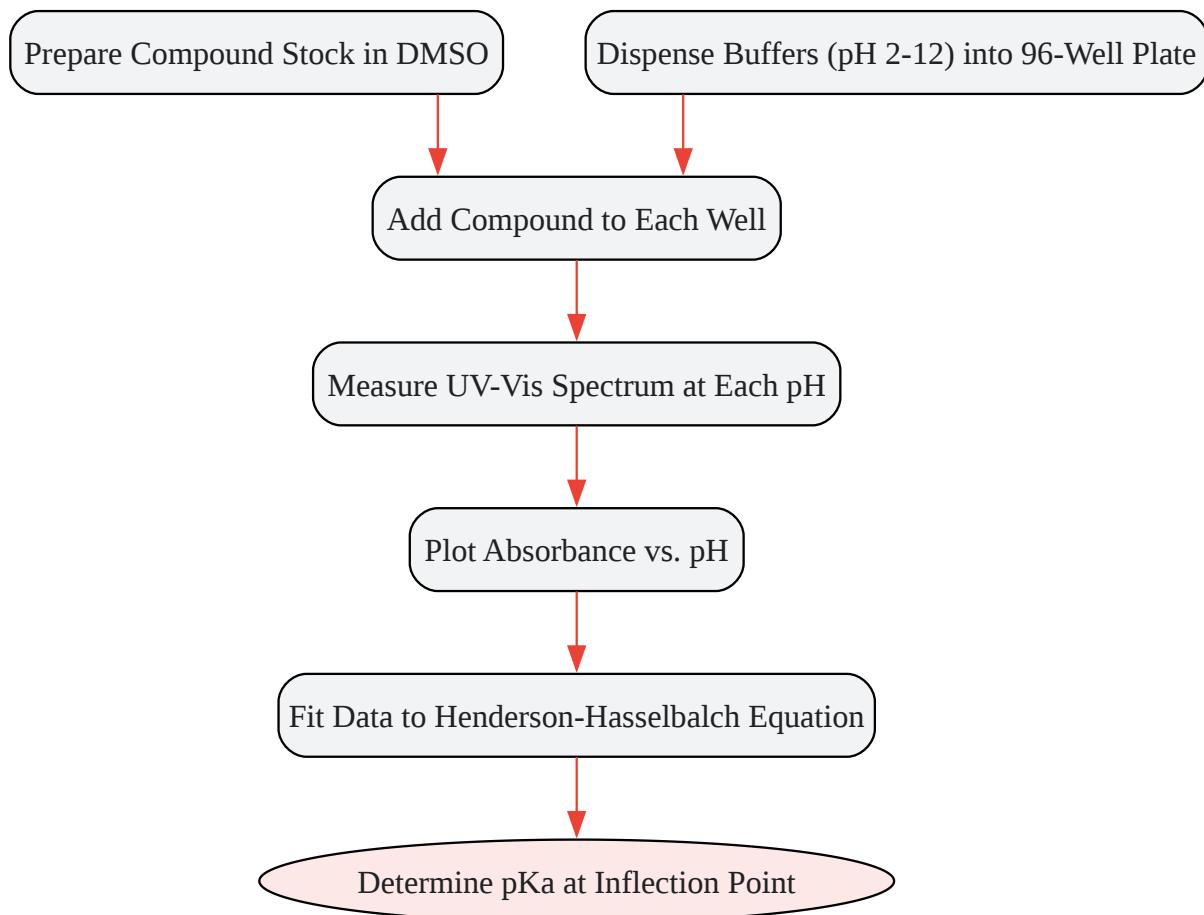
Caption: Workflow for $\log D_{7.4}$ determination via the shake-flask method.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical determinant of a drug's properties, including solubility, permeability, and receptor binding interactions.^[10] Since biological systems are buffered at various pH values (e.g., stomach ~pH 2, intestine ~pH 6-7.4, blood ~pH 7.4), knowing the pKa is essential to predict a compound's behavior *in vivo*.

Theoretical Considerations

6-Nitro-1H-pyrazolo[4,3-b]pyridine contains several nitrogen atoms that can be protonated. The pyridine nitrogen is expected to be the most basic site. For reference, the pKa of pyridine itself is 5.23.^[11] The fused pyrazole ring and the electron-withdrawing nitro group will decrease the basicity of the pyridine nitrogen, likely lowering the pKa into the 2-4 range. A lower pKa means the compound will be predominantly in its neutral, more lipophilic form in the blood and intestines, but will be significantly protonated and more water-soluble in the acidic environment of the stomach.


Experimental Protocol: pKa Determination by UV-Metric Titration

This method is ideal for compounds possessing a chromophore that changes upon ionization, which is highly likely for this aromatic system. It is a high-throughput and material-sparing technique.^[12]

Methodology

- Instrument Setup:
 - Use a spectrophotometer equipped with a multi-well plate reader and an automated titration system.
- Sample Preparation:
 - Prepare a 10 mM stock solution of the compound in DMSO.

- In a UV-transparent 96-well plate, add buffer solutions covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 unit increments).
- Add a small aliquot of the DMSO stock to each well to a final concentration of ~50-100 μ M. Maintain a constant, low percentage of co-solvent (e.g., 1-2% DMSO) across all wells.
- Data Acquisition:
 - Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well.
 - The instrument software will record the absorbance at multiple wavelengths as a function of pH.
- Data Analysis:
 - As the compound ionizes, its UV spectrum will shift. The software identifies wavelengths with the largest change in absorbance upon titration.
 - By plotting absorbance vs. pH, a sigmoidal curve is generated.
 - The pKa is determined by fitting this data to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.
 - Multiple pKa values can be determined if the molecule has more than one ionizable center within the measured pH range.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination using UV-metric titration.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is a fundamental property that limits drug absorption and bioavailability.^[13] Poor solubility is a major hurdle in drug development, leading to formulation challenges and variable *in vivo* exposure.

Theoretical Considerations

The planar, aromatic structure of **6-Nitro-1H-pyrazolo[4,3-b]pyridine** suggests it will have relatively low intrinsic solubility due to strong crystal lattice forces. The nitro group, while polar,

can also participate in intermolecular interactions that stabilize the crystal form, further reducing solubility. However, as an ionizable base, its solubility is expected to increase significantly at pH values below its pKa, where the cationic form predominates.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

While thermodynamic solubility (measured by shake-flask) is the gold standard, kinetic solubility assays are widely used in early discovery for their high throughput and low compound consumption. This protocol measures the solubility of the compound as it precipitates from a DMSO stock solution.

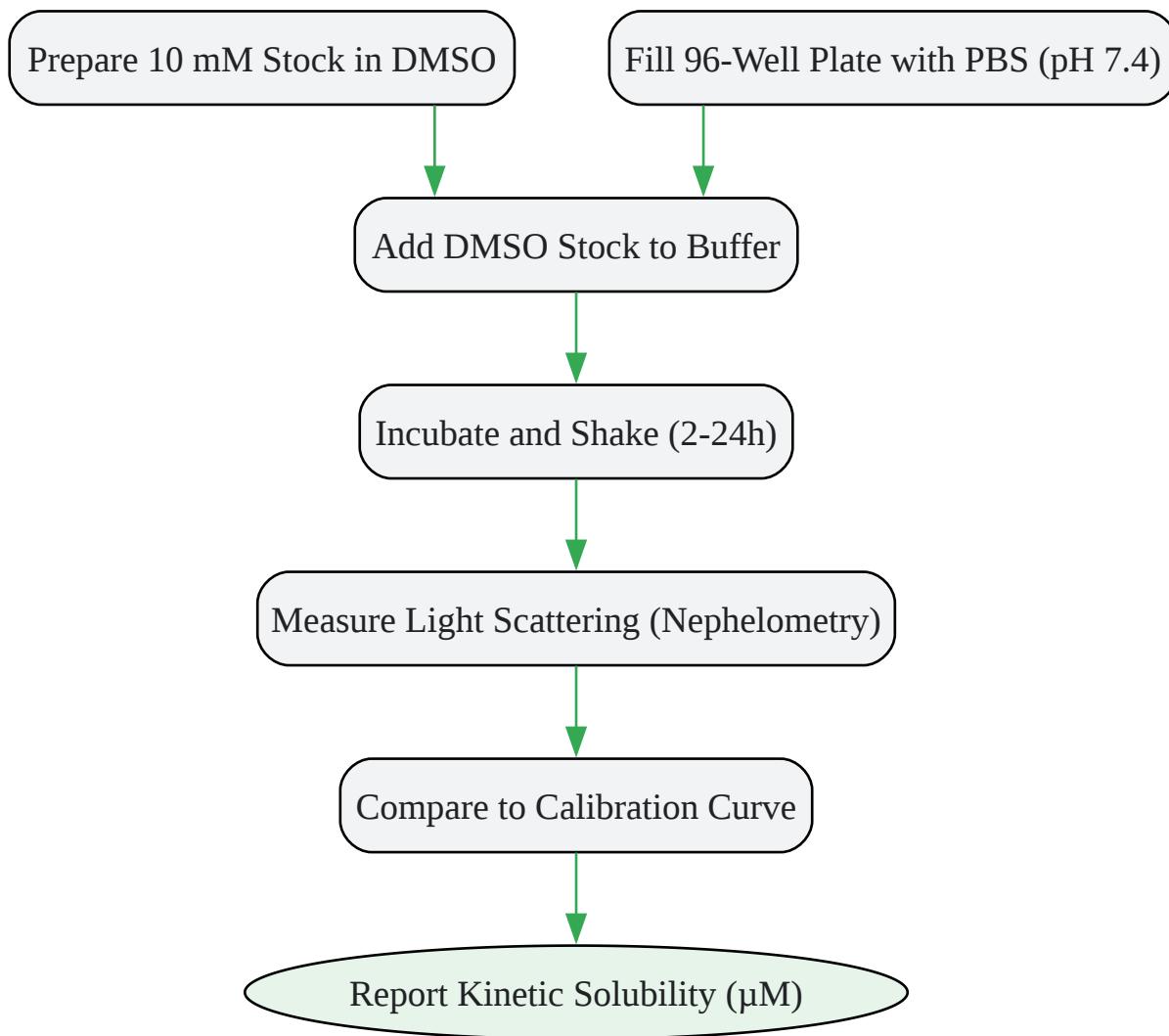
Methodology

- Preparation:

- Prepare a high-concentration (e.g., 10 mM) stock solution of the compound in 100% DMSO.
- Fill a 96-well plate with the desired aqueous buffer (e.g., PBS, pH 7.4).

- Precipitation:

- Using a liquid handler, add a small volume (1-2 μ L) of the DMSO stock solution to the buffer in each well. This creates a supersaturated solution that will precipitate over time.
- The plate is typically shaken for a defined period (e.g., 2-24 hours) at room temperature.


- Detection:

- The amount of precipitate is measured using a nephelometer, which detects light scattering. The more precipitate, the higher the light scattering signal.
- A calibration curve is generated using compounds with known solubilities.

- Data Analysis:

- The instrument software compares the light scattering signal of the test compound to the calibration curve to estimate its kinetic solubility. The result is typically reported in μ M or

µg/mL.

[Click to download full resolution via product page](#)

Caption: High-throughput kinetic solubility workflow via nephelometry.

Spectroscopic and Thermal Properties

While not strictly physicochemical properties in the ADME sense, spectroscopic and thermal data are vital for structural confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR: The spectrum is expected to show distinct signals in the aromatic region (δ 7-9 ppm) for the protons on the pyridine and pyrazole rings. The exact chemical shifts and coupling constants would confirm the substitution pattern.
- ^{13}C NMR: Signals corresponding to the six unique carbon atoms of the bicyclic core would be observed. Data from related ethyl ester derivatives can provide a useful reference point for expected chemical shifts.[\[14\]](#)

- Melting Point (Mp):
 - A sharp melting point is a primary indicator of compound purity. For related ethyl **6-nitro-1H-pyrazolo[4,3-b]pyridine**-3-carboxylate derivatives, melting points are reported in the range of 136-215 °C, depending on the N1-substituent.[\[14\]](#) It is reasonable to predict a relatively high melting point for the unsubstituted parent compound due to its planar structure and potential for strong intermolecular hydrogen bonding and dipole-dipole interactions. This would be determined experimentally using a standard capillary melting point apparatus.

Implications for Drug Development

The collective physicochemical profile of **6-Nitro-1H-pyrazolo[4,3-b]pyridine** provides crucial insights for its potential progression as a drug discovery lead.

- Drug-Likeness: The molecule's size, predicted lipophilicity, and hydrogen bonding capacity place it well within the "Rule of Five" space, suggesting a good foundation for developing an orally bioavailable drug.[\[9\]](#)
- Potential Liabilities: The primary concern based on its structure is likely to be low aqueous solubility. The high melting point predicted from analogs suggests strong crystal packing, which often correlates with poor solubility. This would be a key area for optimization.
- Optimization Strategy: A medicinal chemist would focus on strategies to disrupt the crystal lattice and improve solubility without drastically increasing lipophilicity. This could involve introducing substituents that break planarity or adding polar functional groups. Given its basicity, salt formation is a viable strategy to improve the solubility and dissolution rate of the final drug substance.

By systematically applying the experimental protocols detailed in this guide, researchers can build a robust and reliable physicochemical data package for **6-Nitro-1H-pyrazolo[4,3-b]pyridine**, enabling informed decisions in the complex process of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dau.url.edu [dau.url.edu]
- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. books.rsc.org [books.rsc.org]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 12. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physicochemical properties of 6-Nitro-1H-pyrazolo[4,3-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1404127#physicochemical-properties-of-6-nitro-1h-pyrazolo-4-3-b-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com